1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles This compound is characterized by a unique structure that combines a cyclohexylamino group, a phenyl group, and a pyrido[1,2-a]benzimidazole core with a carbonitrile functional group
Preparation Methods
The synthesis of 1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions One common synthetic route includes the condensation of 1,2-diaminobenzene with an appropriate aldehyde to form the benzimidazole core
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis often employs standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
1-(Cyclohexylamino)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile: Similar structure but with an isopropyl group instead of a phenyl group.
1-(Cyclohexylamino)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile: Contains a methyl and pentyl group instead of a phenyl group.
2-Benzyl-1-(cyclohexylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile: Features a benzyl group in addition to the cyclohexylamino and methyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N4 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C24H22N4/c25-16-20-19(17-9-3-1-4-10-17)15-23(26-18-11-5-2-6-12-18)28-22-14-8-7-13-21(22)27-24(20)28/h1,3-4,7-10,13-15,18,26H,2,5-6,11-12H2 |
InChI Key |
ZVAMKEUGOUZEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5 |
Origin of Product |
United States |
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